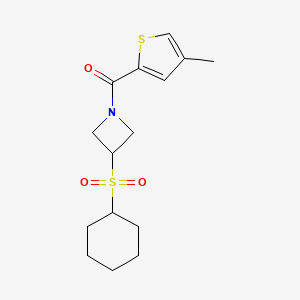

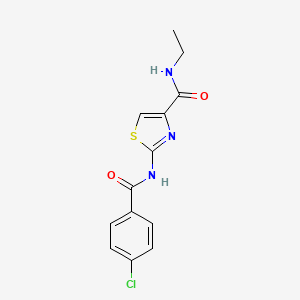

![molecular formula C21H21ClN2O3 B2927814 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 896071-08-2](/img/structure/B2927814.png)

6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as n-arylpiperazines . It is a highly valuable building block in organic synthesis . It has been used in the synthesis of compounds bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The final products were synthesized by the intramolecular condensation reaction of the structure that was obtained as a result of the reaction of aromatic isothiocyanates .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring where the nitrogen ring atom carries an aryl group . Molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the AChE crystal structure .Chemical Reactions Analysis

The chemical reactions involving this compound include protodeboronation of alkyl boronic esters . This compound has also been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .科学的研究の応用

Anti-inflammatory and Antimicrobial Activities

A study has synthesized and evaluated a series of novel piperazine derivatives of flavone, including compounds structurally related to 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one, for their anti-inflammatory and antimicrobial properties. These compounds showed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines TNF-α and IL-6, and potent antimicrobial activity against various bacterial and fungal strains, outperforming standard drugs like dexamethasone, ciprofloxacin, and miconazole in certain tests (Hatnapure et al., 2012).

Anticonvulsant Activity

New kojic acid derivatives structurally akin to 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one have been synthesized and tested for their potential as anticonvulsant compounds. The study indicates significant anticonvulsant effects in models of maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizures, showcasing the therapeutic potential of such compounds without notable neurotoxicity (Aytemir et al., 2010).

Antimicrobial and Antibacterial Properties

Research on novel piperazine linked methylene-bis-coumarins, with structural similarities to the mentioned compound, demonstrates significant antibacterial activity against human pathogenic strains. These compounds, especially those with certain phenyl moieties on the piperazine ring, displayed potent inhibitory effects towards a variety of bacterial strains, indicating their potential as effective antimicrobial agents (Nagaraj et al., 2019).

Antitumor Activity

A study on cinnamide derivatives, which are structurally related to 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one, explored their crystal structures and anti-ischemic activities. These compounds have demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells and have shown protective effects on cerebral infarction, highlighting their potential in antitumor and neuroprotective therapies (Zhong et al., 2018).

将来の方向性

特性

IUPAC Name |

6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)14-15-12-21(25)27-20-7-2-16(22)13-19(15)20/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAWGABLPXPHPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

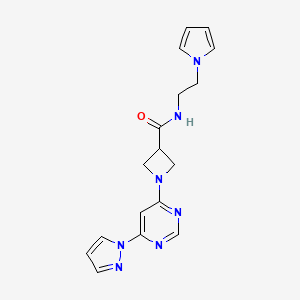

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2927734.png)

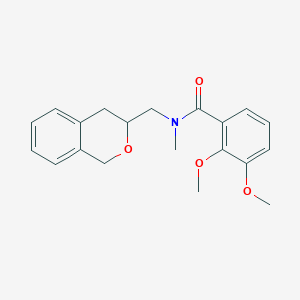

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)

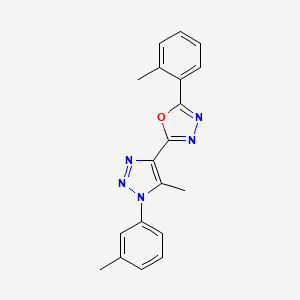

![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)

![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)

![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)

![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)